BAY 60-6583-13C2,15N is a derivative of the compound BAY 60-6583, which is known for its role as an agonist of the soluble guanylate cyclase enzyme. The specific isotope labeling with carbon-13 and nitrogen-15 allows for advanced analytical techniques such as nuclear magnetic resonance spectroscopy to study its behavior in biological systems.
This compound falls under the category of small-molecule drugs and is primarily classified as a guanylate cyclase stimulator. It is used in research settings to investigate various physiological processes, particularly those involving nitric oxide signaling pathways.
The synthesis of BAY 60-6583-13C2,15N involves several key steps typically associated with organic synthesis. The general approach includes:
The synthesis may require specialized conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product and confirm its identity.
BAY 60-6583-13C2,15N has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The presence of carbon-13 and nitrogen-15 isotopes can be visualized using spectroscopic methods.
The molecular formula for BAY 60-6583 is C11H14N4O3S, with specific isotopic substitutions in the carbon and nitrogen atoms for the labeled version. The precise arrangement of atoms can be determined through X-ray crystallography or NMR spectroscopy.
BAY 60-6583-13C2,15N undergoes various chemical reactions typical of small-molecule drugs. These reactions may include:
Understanding these reactions requires detailed kinetic studies and possibly computational modeling to predict how changes in structure affect reactivity and binding affinity.
The primary mechanism of action for BAY 60-6583-13C2,15N involves stimulation of soluble guanylate cyclase. This enzyme catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP), a secondary messenger involved in numerous signaling pathways.
Studies have shown that increased cGMP levels lead to vasodilation and inhibition of platelet aggregation, making this compound significant in cardiovascular research.
BAY 60-6583-13C2,15N typically presents as a white to off-white solid at room temperature. Its solubility profile is crucial for its application in biological assays.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its melting point and boiling point can be determined through standard thermal analysis techniques.
Quantitative analyses using techniques such as mass spectrometry can provide insights into purity and isotopic composition.
BAY 60-6583-13C2,15N is primarily used in research settings to explore:
BAY 60-6583-13C2,15N denotes a selectively isotopically labeled derivative of the adenosine A2B receptor agonist BAY 60-6583. The parent compound's systematic IUPAC name is 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide, with the molecular formula C19H17N5O2S and a molecular weight of 379.44 g/mol for the unlabeled compound [1] [3]. The isotopic labeling (13C2,15N) specifically indicates the incorporation of two carbon-13 atoms and one nitrogen-15 atom at defined molecular positions. While the precise labeling sites are not explicitly detailed in the literature, strategic positions likely include:
The structural core consists of a 2,6-disubstituted pyridine ring bearing amino, cyano, and aryl substituents, connected via a thioether linkage to an acetamide moiety. The 4-(cyclopropylmethoxy)phenyl group provides key hydrophobic interactions within the receptor binding pocket [3] [7].
Table 1: Nomenclature and Key Identifiers of BAY 60-6583 and its Isotopologue
Property | BAY 60-6583 | BAY 60-6583-13C2,15N |
---|---|---|
IUPAC Name | 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide | Identical, with isotopic specification |
Molecular Formula | C19H17N5O2S | ^13^C2-C17H17^15^N-N4O2S |
CAS Number | 910487-58-0 | Not publicly reported (derivative-specific) |
Canonical SMILES | NC1=NC(SCC(N)=O)=C(C#N)C(C2=CC=C(OCC3CC3)C=C2)=C1C#N | Identical backbone, isotopic atoms specified |
The synthesis of BAY 60-6583-13C2,15N requires strategic introduction of stable isotopes into the molecular scaffold early in the synthetic sequence. Key approaches include:
Purification typically involves recrystallization or preparative HPLC (≥98% purity standard for the unlabeled compound) [2] [7], with rigorous LC-MS validation confirming isotopic enrichment (>99 atom % 13C and 15N) and absence of isotopic scrambling.
Table 2: Potential Synthetic Routes for Isotope Incorporation
Labeling Position | Precursor | Synthetic Step | Advantage |
---|---|---|---|
Cyanide C atoms (C3, C5) | K13CN | Nucleophilic addition to dihydropyridine intermediates | High incorporation efficiency; early-stage labeling |
6-Amino N atom | 15NH4Cl | Reduction of nitro group or amination | Direct label at crucial H-bonding site |
Acetamide Carbonyl C | ClCH213COCl | Acylation of 2-mercaptopyridine derivative | Late-stage functionalization; simplifies purification |
The isotopic labeling minimally alters the core physicochemical properties of BAY 60-6583 due to the near-identical chemical behavior of isotopes. Key characteristics include:
The primary purpose of isotopic labeling is tracer capability, not pharmacological alteration. Critical comparisons reveal:
Table 3: Comparative Profile of Labeled vs. Unlabeled BAY 60-6583
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7